Head-to-Head Cytotoxicity Against HepG-2 Cells: A Clear Differentiation from a Co-Isolated Analog
In a direct head-to-head comparison using an MTT assay, (2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone (Compound 10) demonstrated significantly lower potency than a co-isolated methoxylated flavonoid analog (Compound 9) against the HepG-2 liver cancer cell line [1]. This confirms a distinct structure-activity relationship (SAR) where the target compound is not the most potent analog in its class, a critical differentiator for researchers seeking a compound with a specific, non-maximal potency window.
| Evidence Dimension | Cytotoxicity against HepG-2 cells (IC50) |
|---|---|
| Target Compound Data | 35 ± 10 µM |
| Comparator Or Baseline | Compound 9 (a methoxylated flavonoid analog from the same study): 13 ± 4 µM |
| Quantified Difference | The comparator (Compound 9) is approximately 2.7-fold more potent (lower IC50) than the target compound. |
| Conditions | HepG-2 human hepatocellular carcinoma cell line; 36 h treatment; MTT assay [1]. |
Why This Matters
For procurement, this data differentiates the target compound as a low-to-moderate potency tool, suitable for specific dose-response studies where a weaker cytotoxic agent is needed to study resistance mechanisms or for combination therapy protocols, unlike the more potent alternative.
- [1] Zhao YY, Guo L, Cao LJ, Zhang J, Yin ZQ. A new iridoid glycoside from the fruits of Vitex rotundifolia. Natural Product Research. 2017;31(21):2491-2496. View Source
